molecular formula C19H20FNO3S2 B2539271 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane CAS No. 1706001-24-2

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Cat. No. B2539271
CAS RN: 1706001-24-2
M. Wt: 393.49
InChI Key: JAJAQYOBBJVKIC-UHFFFAOYSA-N
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Description

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Compounds featuring sulfonyl and fluorophenyl groups have been explored for their antimicrobial potency. For example, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, exhibited significant antimicrobial activity against a variety of bacterial and fungal strains. These findings suggest that modifications to the sulfonyl and fluorophenyl components can lead to potent antimicrobial agents (Janakiramudu et al., 2017).

Anticancer Activity

The incorporation of sulfonyl and benzothiazole moieties has been shown to contribute to anticancer properties. For instance, naphthoquinone derivatives containing a phenylaminosulfanyl group displayed potent cytotoxic activity against several human cancer cell lines, highlighting the potential for sulfonyl-bearing compounds in cancer therapy (Ravichandiran et al., 2019).

Synthetic Applications

The sulfonyl group is a versatile functional group in organic synthesis, enabling a variety of chemical transformations. Research on fluoroalkylative aryl migration using sodium di- and monofluoroalkanesulfinates showcases the synthetic utility of sulfonyl-containing compounds in constructing complex molecules (He et al., 2015).

Proton Exchange Membranes

Sulfonyl groups, particularly in aromatic contexts like sulfonated poly(arylene ether sulfone)s, have found applications in fuel cell technologies as proton exchange membranes. These materials demonstrate high proton conductivity and thermal stability, essential for efficient fuel cell operation (Kim et al., 2008).

Fluorescent Photochromic Materials

The integration of benzofuran and sulfonyl groups into photochromic fulgides has led to compounds with photomodulated fluorescence properties. These materials are promising for applications in optical data storage and photonic devices, where reversible photochromism is coupled with fluorescence changes (Rybalkin et al., 2016).

properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3S2/c20-17-4-2-1-3-16(17)19-7-9-21(10-12-25-19)26(22,23)15-5-6-18-14(13-15)8-11-24-18/h1-6,13,19H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJAQYOBBJVKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane

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